molecular formula C6H8ClN3O4S2 B14767434 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

Cat. No.: B14767434
M. Wt: 291.8 g/mol
InChI Key: IHJCXVZDYSXXFT-YIKVAAQNSA-N
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Description

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 (CAS 1184995-49-0) is a deuterated stable isotope-labeled compound primarily used as an internal standard in quantitative bioanalytical methods. Its core application lies in the precise detection and quantification of its non-labeled counterpart, 4-Amino-6-chloro-1,3-benzenedisulfonamide, which is a known metabolite and a key degradation product of the widely prescribed diuretic drugs hydrochlorothiazide and chlorothiazide . Using this deuterated standard ensures analytical accuracy and reliability in pharmacokinetic studies, metabolic fate investigation, and stability testing of pharmaceutical formulations . The non-deuterated parent compound is a significant molecule in pharmaceutical history and research. It serves as a key synthetic intermediate for thiazide diuretics and also exhibits biological activity as an inhibitor of carbonic anhydrase enzymes . Emerging research explores its potential as a potent inhibitor of the Helicobacter pylori carbonic anhydrase, suggesting possible future antimicrobial applications . The molecular formula of this deuterated material is C6H2D6ClN3O4S2, with a molecular weight of 291.77 g/mol . It is typically supplied as an off-white solid and should be stored refrigerated between 2-8°C . Warning: This product is intended for research purposes only in a laboratory setting. It is strictly classified as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C6H8ClN3O4S2

Molecular Weight

291.8 g/mol

IUPAC Name

4-chloro-1-N,1-N,3-N,3-N-tetradeuterio-6-(dideuterioamino)benzene-1,3-disulfonamide

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i/hD6

InChI Key

IHJCXVZDYSXXFT-YIKVAAQNSA-N

Isomeric SMILES

[2H]N([2H])C1=CC(=C(C=C1S(=O)(=O)N([2H])[2H])S(=O)(=O)N([2H])[2H])Cl

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 typically involves the condensation of appropriately labeled aldehydes with 4-Amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with a focus on optimizing yield and purity through advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 involves its interaction with specific molecular targets in Helicobacter pylori. It inhibits the activity of certain enzymes, disrupting the bacterial cell’s metabolic processes and leading to its death . The exact molecular pathways involved are still under investigation, but the compound’s effectiveness as an inhibitor is well-documented.

Biological Activity

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 is a derivative of sulfonamide compounds, which are widely recognized for their biological activities, particularly as diuretics and carbonic anhydrase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.

  • Molecular Formula : C₆H₈ClN₃O₄S₂
  • Molecular Weight : 285.72 g/mol
  • Purity : >98%
  • Melting Point : 257-261 °C

This compound primarily acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting these enzymes, the compound affects bicarbonate reabsorption in the kidneys, leading to increased diuresis.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Diuretic Effect Promotes urine production by inhibiting carbonic anhydrase activity.
Antimicrobial Properties Exhibits activity against certain bacterial strains due to its sulfonamide structure.
Potential Toxicity Can cause adverse effects including kidney damage and hypersensitivity reactions.

Case Studies and Research Findings

  • Diuretic Efficacy
    • A study demonstrated that administration of this compound in animal models resulted in significant diuresis compared to controls. The mechanism was linked to its ability to inhibit renal carbonic anhydrases (CA) .
  • Toxicological Profile
    • Research indicated that exposure to high doses can lead to severe health risks, including acute kidney injury and hematological disorders. A case report highlighted a patient who developed anemia after prolonged use of a sulfonamide derivative .
  • Antimicrobial Activity
    • In vitro studies showed that this compound demonstrated bacteriostatic effects against various Gram-positive bacteria. The compound's structural similarity to known antibiotics suggests potential for further development in antimicrobial therapies .

Safety and Toxicity

The compound is associated with several safety concerns:

  • Acute Toxicity : Ingestion of large quantities can be fatal; doses above 2 grams have been reported to cause significant toxicity .
  • Hypersensitivity Reactions : Commonly observed reactions include skin rashes and fever, which may escalate to severe conditions like Stevens-Johnson syndrome.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biochemical, and functional differences between 4-amino-6-chloro-1,3-benzenedisulfonamide-d6 and related compounds:

Compound Structure Ki (nM) Primary Use Key Differences
This compound Deutrated 1,3-benzenedisulfonamide N/A Analytical internal standard Isotopic labeling for LC-MS/MS; no therapeutic use
4-Amino-6-chloro-1,3-benzenedisulfonamide 1,3-Benzenedisulfonamide 382.2 CA inhibitor; diuretic impurity Parent compound; used in doping detection and drug degradation studies
Acetazolamide (AAZ) Heterocyclic sulfonamide 222.9 Clinical CA inhibitor Higher potency (Ki ~222.9 nM); broader enzyme inhibition
Ethoxzolamide (EZA) Benzene-sulfonamide derivative 362.1 CA inhibitor Similar potency to AAZ; selective for parasitic CA isoforms
Methazolamide (MZA) Methylated heterocyclic sulfonamide 389.8 CA inhibitor Slightly lower potency; used in glaucoma treatment
Hydrochlorothiazide Benzothiadiazine ring N/A Therapeutic diuretic Metabolizes into 4-amino-6-chloro-1,3-benzenedisulfonamide; different structure
Chlorothiazide Benzothiadiazine ring N/A Therapeutic diuretic Parent drug of hydrochlorothiazide; distinct chromatographic profile

Structural and Functional Insights

  • 1,3-Benzenedisulfonamide Scaffold: The non-deuterated compound and its analogs (e.g., 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide) share a 1,3-benzenedisulfonamide core, which confers submicromolar inhibition (Ki < 500 nM) against TvaCA2, a β-carbonic anhydrase from Trichomonas vaginalis. However, these compounds are ineffective against the α-CA isoform TvaCA1, highlighting structural selectivity .
  • Deuterated Analog : The -d6 variant is chemically inert in biological systems but critical for quantifying the parent compound in complex matrices due to its near-identical chromatographic behavior and distinct mass signature .
  • Comparison with Benzothiadiazines : Hydrochlorothiazide and chlorothiazide contain a benzothiadiazine ring, which enhances their diuretic efficacy but reduces metabolic stability compared to the simpler disulfonamide structure .

Pharmacopeial and Analytical Relevance

  • Impurity Limits: Regulatory guidelines cap 4-amino-6-chloro-1,3-benzenedisulfonamide at ≤1.0% in hydrochlorothiazide formulations. Chromatographic methods (e.g., USP) require a resolution (R) ≥2.0 between this compound and chlorothiazide .
  • Degradation Pathways: Under hydrolytic or photolytic stress, hydrochlorothiazide degrades into 4-amino-6-chloro-1,3-benzenedisulfonamide, necessitating robust stability-indicating assays for quality control .

Selectivity in Carbonic Anhydrase Inhibition

While AAZ and EZA inhibit both TvaCA1 and TvaCA2, 1,3-benzenedisulfonamides selectively target TvaCA2, making them promising leads for anti-parasitic drug design .

Notes on Synonyms and Regulatory Status

  • Synonyms: The compound is interchangeably referred to as Salamide, Chloraminophenamide, or NSC 93772 in literature and pharmacopeias .
  • Deuterated Form: CAS 1184995-49-0 (this compound) is distinct from the non-deuterated form (CAS 121-30-2) and is exclusively used in research settings .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for assessing the purity of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method. Dissolve 1 mg of the reference standard in the mobile phase (unspecified in evidence but typically a polar solvent mix) and dilute to 100 mL. Inject 20 µL of both the test and sample solutions. The peak area of the sample must not exceed that of the reference standard, with a maximum permissible deviation of 1.0% .

Q. How is this compound synthesized, and what are its key intermediates?

  • Methodological Answer : Synthesis involves sulfonylation and amination steps. A related pathway (for non-deuterated analogs) uses 4-amino-6-chloro-1,3-benzenedisulfonyldichloride as an intermediate, as seen in the synthesis of Chlorothiazide. Deuterated forms (e.g., -d6) require isotopic substitution during synthesis, often via deuterated reagents or solvents .

Q. What analytical techniques differentiate the deuterated (-d6) form from the non-deuterated compound?

  • Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. MS detects the mass shift due to deuterium (6 Da increase). NMR shows distinct splitting patterns in proton-deficient regions. Deuterated standards (e.g., 3,3-Dichlorobenzidine-d6) are used for calibration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

  • Methodological Answer : Apply factorial design to test variables like temperature, catalyst concentration, and deuterium source purity. For example, a 2³ factorial experiment evaluates main and interaction effects. Data from such designs improve yield and reduce side reactions, as demonstrated in combustion engineering studies .

Q. What computational strategies enhance the design of deuterated sulfonamide derivatives for metabolic studies?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and isotopic effects. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize deuterium incorporation. This reduces trial-and-error experimentation .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation profiles using orthogonal methods: HPLC for purity, thermogravimetric analysis (TGA) for thermal stability, and Karl Fischer titration for moisture content. Cross-validate results against pharmacopeial standards .

Q. What are the challenges in using deuterated analogs as internal standards in quantitative analysis?

  • Methodological Answer : Ensure isotopic purity (>99% deuterium) to avoid interference from non-deuterated impurities. Use isotope dilution mass spectrometry (ID-MS) with a deuterated internal standard (e.g., 3,3-Dichlorobenzidine-d6) to correct for matrix effects and ionization variability .

Key Considerations

  • Regulatory Compliance : Follow USP 29 guidelines for pharmaceutical-grade testing .
  • Synthetic Complexity : Deuterated synthesis requires controlled conditions to prevent isotopic exchange .
  • Advanced Tools : AI-driven simulations and factorial design minimize experimental redundancy .

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